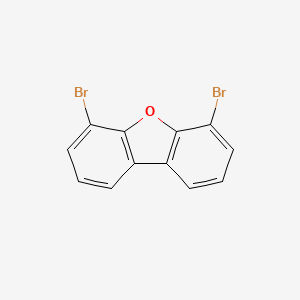

4,6-Dibromodibenzofuran

Descripción general

Descripción

4,6-Dibromodibenzofuran is an organic compound with the molecular formula C₁₂H₆Br₂O. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the dibenzofuran structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,6-Dibromodibenzofuran can be synthesized through the bromination of dibenzofuran. The typical procedure involves the reaction of dibenzofuran with bromine in the presence of a solvent such as dichloroethane. The reaction is carried out at room temperature with continuous stirring for about 10 hours. The resulting mixture is then filtered, and the solid product is washed and recrystallized from a suitable solvent to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dibromodibenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

Reduction Reactions: The bromine atoms can be reduced to form dibenzofuran.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted dibenzofurans.

Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of dibenzofuran.

Aplicaciones Científicas De Investigación

4,6-Dibromodibenzofuran and other brominated dibenzofurans are chemical compounds with applications in scientific research, materials science, and environmental studies. Studies show that brominated dibenzofurans, such as this compound (4,6-DBDF), can form during high-temperature processes and combustion, leading to the creation of hazardous byproducts like brominated dioxins .

Scientific Research Applications

- Organic Persistent Room-Temperature Phosphorescence The incorporation of (bromo)dibenzofuran into carbazole boosts intersystem crossing and provides an intramolecular triplet-state bridge. This strategy can potentially advance the development of efficient phosphorescent materials for high-tech applications.

- Synthesis of Benzo[b]furan Derivatives Brominated derivatives have been used in the synthesis of biologically significant compounds. For example, the biologically significant compound 6a (R1= OH, R2= Me) was obtained via a Negishi reaction, coupling derivative 5b with methylzinc bromide using palladium, achieving an impressive 93% yield .

- Hydrogels Hydrogels are highly hydrated three-dimensional (3D) polymeric matrices that hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

Environmental Studies

- Formation of Brominated Dioxins : this compound can result in the formation of brominated dioxins and other hazardous combustion byproducts .

- Source Identification : 4,6-DBDF can be used as a marker compound to identify sources of dioxin and furan contamination .

- Remediation : Determining the levels of contaminants of concern and to conduct a Human Health Risk Assessment (HHRA) regarding the risk presented by contaminants detected in the sampling .

Other Applications

Mecanismo De Acción

The mechanism of action of 4,6-Dibromodibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromodibenzofuran: Contains a single bromine atom at the 4 position.

2,8-Dibromodibenzofuran: Contains bromine atoms at the 2 and 8 positions.

Dibenzofuran: The parent compound without any bromine substituents.

Uniqueness

4,6-Dibromodibenzofuran is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it valuable for specific synthetic applications and research studies .

Actividad Biológica

4,6-Dibromodibenzofuran (4,6-DBDF) is a brominated compound with significant interest due to its potential biological activities and environmental implications. This article explores the biological activity of 4,6-DBDF, focusing on its mechanisms of action, toxicity, and relevant case studies.

4,6-DBDF is a dibenzofuran derivative characterized by the presence of bromine atoms at the 4 and 6 positions. Its chemical structure contributes to its reactivity and biological interactions. The compound has been synthesized through various methods, including Ni(0)-mediated reductive coupling, which has implications for its stability and reactivity in biological systems .

Mechanisms of Biological Activity

The biological activity of 4,6-DBDF appears to be influenced by its ability to interact with various biological targets. Key mechanisms include:

Toxicity Profile

The toxicity of 4,6-DBDF has been assessed in various studies. Key findings include:

- Acute Toxicity : In laboratory settings, acute exposure to high concentrations of 4,6-DBDF has resulted in adverse effects on aquatic organisms. The compound's toxicity is believed to be linked to its ability to bioaccumulate in fatty tissues .

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of 4,6-DBDF on human health and the environment. Preliminary data suggest potential carcinogenic effects due to its structural analogs that have demonstrated such properties .

Case Studies

Several case studies have highlighted the environmental and health implications of 4,6-DBDF:

- Environmental Monitoring : A study conducted on sediment samples from contaminated sites found elevated levels of 4,6-DBDF alongside other brominated compounds. The findings raised concerns about bioaccumulation and ecological impacts on local aquatic life .

- Occupational Exposure : Research involving workers exposed to brominated compounds revealed potential health risks associated with long-term exposure. Symptoms reported included respiratory issues and skin irritation, suggesting that 4,6-DBDF may contribute to occupational hazards in industries dealing with brominated materials .

- Comparative Analysis : A comparative study between various dibenzofuran derivatives indicated that 4,6-DBDF exhibited higher toxicity than its non-brominated counterparts. This finding underscores the importance of assessing halogenated compounds in toxicological evaluations .

Data Table

The following table summarizes the key findings related to the biological activity and toxicity of this compound:

Propiedades

IUPAC Name |

4,6-dibromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLDNSNUICSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335683 | |

| Record name | 4,6-dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201138-91-2 | |

| Record name | 4,6-dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the yield of 4,6-Dibromodibenzofuran (4,6-DBDF) higher in the oxidative thermal degradation of 2-bromophenol compared to its pyrolysis?

A: Research indicates that the presence of oxygen significantly impacts the yield of 4,6-DBDF during the thermal degradation of 2-bromophenol. Under oxidative conditions, hydroxyl radicals become the primary chain carriers. These radicals favor hydrogen-abstraction reactions, leading to an increased formation of 4,6-DBDF []. In contrast, pyrolysis of 2-bromophenol did not yield detectable amounts of 4,6-DBDF, suggesting a different reaction pathway dominates under those conditions [].

Q2: How does the presence of chlorine in the reaction system influence the formation of 4,6-DBDF during the thermal degradation of 2-bromophenol?

A: Studies on the co-oxidation of 2-bromophenol and 2-chlorophenol reveal that the presence of chlorine impacts the formation of both 4,6-DBDF and its chlorinated analog, 4,6-dichlorodibenzofuran (4,6-DCDF) []. While both compounds form in higher yields under oxidative conditions compared to pyrolysis, their yields are lower than those observed during the individual oxidation of 2-bromophenol or 2-chlorophenol. This suggests that the simultaneous presence of chlorine and bromine influences the concentration of hydroxyl radicals, impacting the overall reaction pathways and product distribution.

Q3: Does the presence of bromine in 2-bromophenol influence the formation of dibenzo-p-dioxin (DD) compared to the analogous chlorinated precursor, 2-chlorophenol?

A: Research suggests that bromine substitution in 2-bromophenol significantly impacts the product distribution compared to 2-chlorophenol pyrolysis []. While naphthalene is the major product from 2-chlorophenol pyrolysis, DD becomes the major product from 2-bromophenol. This difference is attributed to the formation of different radical intermediates and their subsequent reactions. Specifically, the formation of DD and 1-monobromodibenzo-p-dioxin (1-MBDD) is linked to radical-radical reactions involving the carbon- (bromine) and carbon- (hydrogen) centered radical mesomers of the 2-bromophenoxyl radical.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.